molecular formula C14H18ClF3N2O B3100791 (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride CAS No. 1375470-88-4

(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride

Cat. No.: B3100791
CAS No.: 1375470-88-4
M. Wt: 322.75 g/mol
InChI Key: IXWPEFGFFDTWQC-GWFKABJVSA-N
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Description

“(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride” is a chemical compound . It is related to a class of compounds known as piperidinone carboxamide azaindane CGRP receptor antagonists .


Synthesis Analysis

The synthesis of this compound is complex and involves multiple steps. Detailed synthesis procedures can be found in patents and scientific literature .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and depend on the conditions under which the reactions are carried out. Detailed information about its reactivity can be found in the related patents and scientific literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The compound has a molecular weight of 376.729 . Other properties like melting point, boiling point, flash point, density, refractive index, and solubility are not provided in the search results .

Scientific Research Applications

Cancer Research

One application of compounds related to (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride is in cancer research. A study mentions a compound inhibiting Aurora A, which can be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Amino Acids and Peptides

Another significant application is in the synthesis of amino acids and peptides. For example, the synthesis of (2S,5R)-5-hydroxylysine, a unique amino acid in collagen, has been demonstrated using related piperidinone compounds (J. Marin et al., 2002). Additionally, research on asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, which involves a domino process, highlights the importance of such compounds in creating biologically relevant polysubstituted piperidines (Mateo M Salgado et al., 2019).

Antimicrobial Activity

Compounds in the piperidine class have shown potential in antimicrobial applications. A study discusses the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, exhibiting antibacterial activities (R. Faty et al., 2010).

Medicinal Chemistry

In medicinal chemistry, the focus is often on the development of new pharmaceuticals. The synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids for potential application as constrained dipeptide mimics is an example of how such compounds are valuable in this field (M. H. V. R. Rao et al., 2007).

Neuropharmacology

In neuropharmacology, related compounds have been studied for their potential as serotonin and glycine transporter inhibitors, highlighting their possible use in treating neurological disorders (Shuji Yamamoto et al., 2016).

Mechanism of Action

This compound is related to a class of compounds known as CGRP receptor antagonists . These compounds can block the action of CGRP (Calcitonin Gene-Related Peptide), a molecule that plays a key role in migraine headaches .

Properties

IUPAC Name

(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O.ClH/c1-9-11(10-5-3-2-4-6-10)7-12(18)13(20)19(9)8-14(15,16)17;/h2-6,9,11-12H,7-8,18H2,1H3;1H/t9-,11-,12+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWPEFGFFDTWQC-GWFKABJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(=O)N1CC(F)(F)F)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride
Reactant of Route 2
(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride
Reactant of Route 3
(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride
Reactant of Route 4
(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride
Reactant of Route 5
(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride

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